

# Ultrahistochemical Detection of Biogenic Amines with Reinecke Salt: Application Notes and Protocols

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## Compound of Interest

Compound Name: Reineckate

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This document provides detailed application notes and a comprehensive protocol for the ultrahistochemical detection of biogenic amines using Reinecke salt. This method is particularly suited for the localization of high concentrations of biogenic amines, such as catecholamines, within cellular compartments for electron microscopy.

## Application Notes

The use of Reinecke salt, or ammonium tetracyanato diamine chromate ( $[\text{NH}_4[\text{Cr}(\text{NCS})_4(\text{NH}_3)_2]]$ ), for the detection of biogenic amines is a precipitation-based histochemical technique. The fundamental principle of this method lies in the reaction of Reinecke salt with primary and secondary amines to form insoluble precipitates known as amine **reineckates**.<sup>[1]</sup> These electron-dense precipitates can then be visualized using transmission electron microscopy (TEM), allowing for the subcellular localization of biogenic amines.

A key and unique feature of this technique is that the precipitation of the target amines is performed on unfixed or very lightly fixed tissue before the standard glutaraldehyde fixation step.<sup>[1][2]</sup> This pre-fixation precipitation is crucial for retaining the amines at their original sites, as the amine **reineckates** are difficult to dissolve and do not readily diffuse.<sup>[1]</sup> This contrasts

with many other histochemical methods where fixation is the initial step, which can sometimes lead to the displacement or loss of small, soluble molecules like biogenic amines.

#### Specificity and Limitations:

The Reinecke salt method has been shown to be highly specific for amines. Studies on the adrenal gland have demonstrated dense precipitates within the catecholamine-storing vesicles of the adrenal medulla, with no non-specific precipitation observed in the adjacent cells of the adrenal cortex.<sup>[1]</sup> This indicates a high degree of specificity for amine-rich structures.

However, a significant limitation of this technique is its inability to differentiate between different types of biogenic amines.<sup>[2]</sup> For instance, it cannot distinguish between norepinephrine, epinephrine, and dopamine. Therefore, this method is best utilized for identifying general amine-containing compartments rather than for the selective identification of specific neurotransmitters. Due to this lack of selectivity, quantitative ultrahistochemistry to determine the concentrations of specific amines is not feasible with this method alone.<sup>[2]</sup>

#### Expected Results:

Successful application of this protocol should result in the formation of electron-dense precipitates within organelles known to store biogenic amines, such as the granular vesicles of chromaffin cells in the adrenal medulla and in nerve terminals. In a study on the adrenal medulla of *Acomys cahirinus*, this method successfully identified amine-containing vesicles with a diameter of 200 to 250 nm.<sup>[1]</sup>

## Quantitative Data

While the Reinecke salt method is primarily qualitative for localization, some quantitative morphological data can be extracted. The following table summarizes the key quantitative finding from the foundational literature.

Parameter	Value	Tissue/Organism	Reference
Diameter of Amine-Containing Vesicles	200 - 250 nm	Adrenal Medulla of <i>Acomys cahirinus</i>	--INVALID-LINK--

## Experimental Protocols

The following is a detailed protocol for the ultrahistochemical detection of biogenic amines using Reinecke salt, designed for processing tissue for transmission electron microscopy.

### Materials and Reagents:

- Reinecke salt (Ammonium tetracyanato diamine chromate)
- Physiological saline (e.g., 0.9% NaCl) or appropriate buffer (e.g., Phosphate-Buffered Saline, PBS)
- Glutaraldehyde (electron microscopy grade)
- Osmium tetroxide
- Cacodylate buffer (or other suitable EM buffer)
- Ethanol series (50%, 70%, 90%, 100%) for dehydration
- Propylene oxide (or other transitional solvents)
- Epoxy resin (e.g., Epon, Araldite)
- Uranyl acetate
- Lead citrate
- Standard laboratory equipment for electron microscopy preparation (vials, rotator, ultramicrotome, etc.)

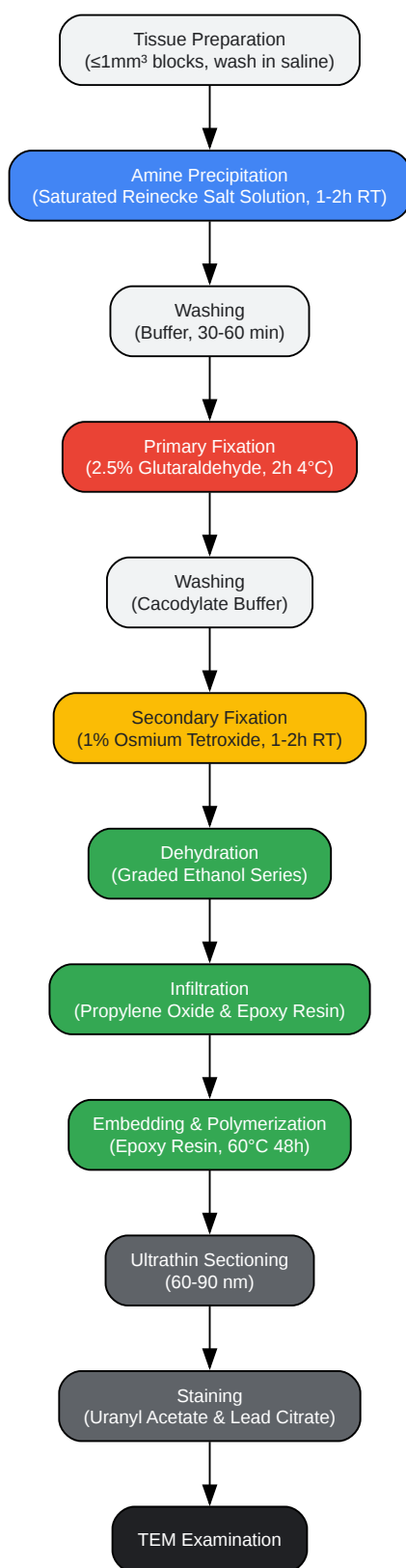
### Protocol Steps:

- Tissue Preparation:
  - Immediately after dissection, cut the tissue of interest into small blocks (no larger than 1 mm<sup>3</sup>). This is critical to ensure rapid and even penetration of the reagents.

- Briefly wash the tissue blocks in ice-cold physiological saline or a suitable buffer to remove excess blood and interstitial fluid.
- Precipitation of Biogenic Amines:
  - Prepare a fresh, saturated solution of Reinecke salt in a physiological buffer (e.g., PBS) at room temperature. Note: Specific concentration details are not readily available in published literature; a saturated solution is recommended based on the principle of precipitation.
  - Immerse the tissue blocks in the Reinecke salt solution.
  - Incubate for 1-2 hours at room temperature on a gentle rotator. Note: Optimal incubation time may need to be determined empirically for different tissue types.
- Washing:
  - After incubation, thoroughly wash the tissue blocks in the same physiological buffer used for the Reinecke salt solution to remove any unreacted salt. Perform several changes of buffer over a period of 30-60 minutes.
- Primary Fixation:
  - Fix the tissue blocks in a 2.5% glutaraldehyde solution buffered with 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C.
- Post-Fixation Washing:
  - Rinse the tissue blocks three times in 0.1 M cacodylate buffer for 10 minutes each.
- Secondary Fixation:
  - Post-fix the tissue in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at room temperature. This step enhances contrast and preserves lipid structures.
- Dehydration:
  - Dehydrate the tissue blocks through a graded series of ethanol:

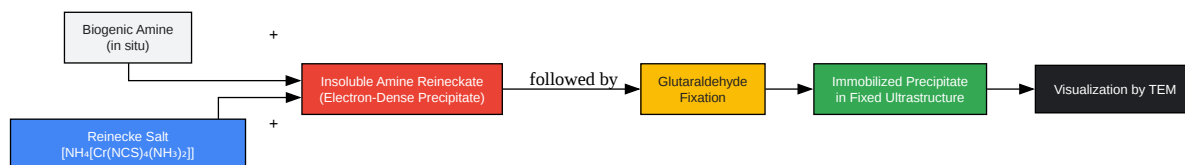
- 50% ethanol for 10 minutes
- 70% ethanol for 10 minutes
- 90% ethanol for 10 minutes
- 100% ethanol, three changes of 10 minutes each.
- Infiltration:
  - Infiltrate the tissue with a transitional solvent, such as propylene oxide, with two changes of 15 minutes each.
  - Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin for at least 1 hour.
  - Infiltrate with pure epoxy resin overnight on a rotator.
- Embedding and Polymerization:
  - Embed the infiltrated tissue blocks in fresh epoxy resin in embedding molds.
  - Polymerize the resin in an oven at 60°C for 48 hours.
- Ultrathin Sectioning and Staining:
  - Cut ultrathin sections (60-90 nm) from the resin blocks using an ultramicrotome.
  - Collect the sections on copper grids.
  - Stain the sections with uranyl acetate and lead citrate to enhance contrast.
- Electron Microscopy:
  - Examine the sections using a transmission electron microscope. The amine **reineckate** precipitates will appear as electron-dense deposits within the cellular compartments.

## Visualizations



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Caption: Experimental workflow for the ultrahistochemical detection of biogenic amines.



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Caption: Logical relationship of the Reinecke salt precipitation and fixation process.

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## References

- 1. [The evidence of biogenic amines with Reinecke-salt as a new principle of evidence of substances in the ultrahistochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Methods of the histochemical detection of biogenic amines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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